molecular formula C10H8F3NO B13892224 1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl-

1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl-

Cat. No.: B13892224
M. Wt: 215.17 g/mol
InChI Key: PRDFATFVFRBFGR-VURMDHGXSA-N
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Description

1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl- (CAS: Not explicitly provided in evidence) is a fluorinated α,β-unsaturated ketone with a unique combination of functional groups: an amino group at position 1, a phenyl substituent on the same carbon, and a trifluoromethyl group at position 4. This structure confers distinct electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group introduces nucleophilic reactivity .

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

(Z)-4-amino-1,1,1-trifluoro-4-phenylbut-3-en-2-one

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-6H,14H2/b8-6-

InChI Key

PRDFATFVFRBFGR-VURMDHGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Method 1: Halide-Alkene Reaction Followed by Amination (Two-Step Process)

This method, supported by patent literature, involves two main stages:

Step Reaction Description Chemical Equation (Simplified)
1 Reaction of trifluoroacetyl halide (CF3COHal) with an alkene derivative (CH2=CHOR1) in the presence of a base to form 4-alkoxy-1,1,1-trifluoro-3-buten-2-one CF3COHal + CH2=CHOR1 → CF3CO-CH=CH-OR1 + HHal
2 Amination of the 4-alkoxy intermediate with ammonia to yield 4-amino-1,1,1-trifluoro-3-buten-2-one CF3CO-CH=CH-OR1 + NH3 → CF3CO-CH=CH-NH2 + R1OH
  • Stage 1: The trifluoroacetyl halide (where Hal = Cl, Br, etc.) reacts with an alkene bearing an alkoxy substituent (R1 = alkyl group) under basic conditions. This reaction proceeds via nucleophilic substitution to form the alkoxy-substituted trifluoromethylated butenone intermediate.
  • Stage 2: The alkoxy group is then displaced by ammonia to introduce the amino group, yielding the target compound.

This process is advantageous due to its mild reaction conditions, relatively high yields, and limited number of steps.

Method 2: Direct Reaction of Trifluoromethyl Ketones with Amines

An alternative synthetic approach involves the direct condensation of trifluoromethyl ketones with amines:

  • The trifluoromethyl ketone undergoes nucleophilic attack by the amine, forming an imine intermediate.
  • Subsequent hydrolysis or rearrangement steps yield the amino-substituted butenone compound.

This method is useful for synthesizing various amino-substituted trifluoromethyl ketones and can be tailored by selecting different amines and reaction conditions. Control of reaction parameters is critical to favor the desired product and minimize side reactions.

Analysis and Comparison of Preparation Methods

Feature Halide-Alkene + Amination Method Direct Ketone-Amine Reaction
Number of Steps Two-step process One-step or multi-step depending on conditions
Reaction Conditions Mild, base-mediated Requires careful control to avoid side reactions
Yield Generally good yields reported Variable, dependent on amine and ketone substrates
Scalability Suitable for scale-up due to simplicity Potentially less scalable due to sensitivity
Selectivity High selectivity for trifluoromethylated amino product Moderate, risk of side products
Equipment and Safety Requires handling of halides and bases Requires handling of reactive amines and ketones

Experimental Considerations

  • Bases: Common bases used include tertiary amines or alkali metal carbonates to facilitate the halide-alkene reaction.
  • Solvents: Aprotic solvents such as dichloromethane or tetrahydrofuran are preferred to maintain reactivity and solubility.
  • Temperature: Mild temperatures (room temperature to 50°C) are typically sufficient, avoiding decomposition.
  • Purification: Products are purified via standard chromatographic techniques or recrystallization.

Summary Table of Preparation Methods

Method ID Starting Materials Key Reagents Conditions Product Yield Notes
Method 1 Trifluoroacetyl halide + alkene (CH2=CHOR1) Base, Ammonia Mild, base presence High Mild, efficient, patent-supported
Method 2 Trifluoromethyl ketone + amine Amine, solvent Controlled conditions Moderate Direct, sensitive to conditions

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

(Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: The amino group's position (C1 vs. C3) significantly alters electronic effects. The C1-amino group in the target compound creates a sterically hindered quaternary carbon, reducing nucleophilicity compared to C3-substituted analogs .
  • Trifluoromethyl vs. Difluoro : The CF₃ group in the target compound enhances electron-withdrawing effects compared to CF₂ in cyclohexane derivatives, increasing ketone electrophilicity .
  • Backbone Flexibility: Cyclohexane-based fluorinated amines (e.g., ) exhibit conformational rigidity, whereas the butenone backbone allows for planar α,β-unsaturated reactivity .

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